molecular formula C22H23N3O3S B2425397 2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 946271-16-5

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No. B2425397
M. Wt: 409.5
InChI Key: ZTASLHIVRLTFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

The compound has been utilized in the synthesis of anticancer agents. For instance, 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, prepared through reactions involving similar furan-2-ylmethyl structures, have demonstrated potent and selective cytotoxic effects against leukemia cell lines like CCRF-CEM and SR. This indicates the potential of such compounds in anticancer drug development Horishny, Arshad, & Matiychuk, 2021.

Crystal Structure Analysis

Research on crystal structures of compounds containing similar furan-2-ylmethyl and pyrimidin-2-ylsulfanyl components has contributed to understanding molecular conformations and hydrogen bonding. This knowledge is crucial for designing drugs with specific molecular interactions Subasri et al., 2016; Subasri et al., 2017.

Dual Inhibitor Synthesis

The compound's structure is conducive to the synthesis of dual inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial targets in cancer therapy. Studies have shown that derivatives with similar structural motifs are among the most potent dual inhibitors of human TS and DHFR Gangjee, Qiu, Li, & Kisliuk, 2008.

Heterocyclic Compound Synthesis

The furan-2-ylmethyl group is a key building block for synthesizing various heterocyclic compounds, including those with pyrimidine and pyridazine structural fragments. These compounds are analogs of nitrogen-containing bases of the pyrimidine series and have significant biological activity potential Aniskova, Grinev, & Yegorova, 2017.

Antinociceptive and Anti-inflammatory Applications

Thiazolopyrimidine derivatives synthesized using furan-2-yl groups have shown significant antinociceptive and anti-inflammatory activities in preclinical models. This highlights the compound's utility in developing new pain and inflammation treatments Selvam, Karthik, Palanirajan, & Ali, 2012.

properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-15-7-9-16(10-8-15)12-23-20(26)14-29-21-18-5-2-6-19(18)25(22(27)24-21)13-17-4-3-11-28-17/h3-4,7-11H,2,5-6,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTASLHIVRLTFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

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